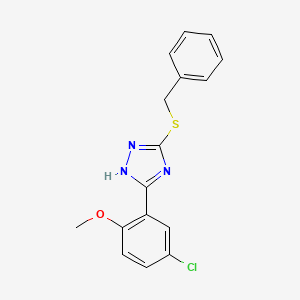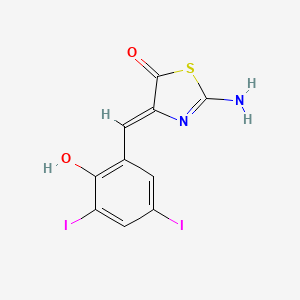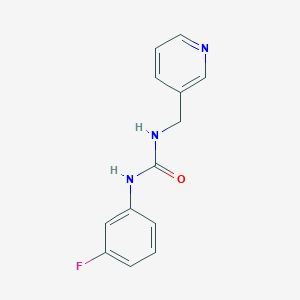
N~3~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as Dimebolin, is a synthetic compound that has been extensively studied for its potential therapeutic properties. Dimebolin was initially developed as an antihistamine, but later research has suggested that it may have neuroprotective and cognitive-enhancing effects.
Wirkmechanismus
The exact mechanism of action of Dimebolin is not fully understood, but it is thought to involve the modulation of several different neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebolin has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
Several studies have shown that Dimebolin can improve cognitive function in animal models of neurodegenerative diseases. Dimebolin has also been shown to have neuroprotective effects, possibly through its ability to modulate calcium homeostasis and reduce oxidative stress. Additionally, Dimebolin has been shown to have anti-inflammatory properties and may help to reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimebolin in lab experiments is that it has been extensively studied and its synthesis has been optimized. Additionally, Dimebolin has been shown to have a relatively low toxicity profile in animal studies. However, one limitation of using Dimebolin is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on Dimebolin. One area of interest is the potential use of Dimebolin as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Dimebolin and to identify other potential therapeutic targets. Finally, there is a need for more studies to investigate the safety and efficacy of Dimebolin in humans.
Synthesemethoden
The synthesis of Dimebolin involves the reaction of 3,4-dimethoxybenzaldehyde with N,N-dimethylpiperidine in the presence of a reducing agent. The resulting product is then treated with oxalic acid to form Dimebolin. The synthesis of Dimebolin is relatively straightforward and has been extensively optimized in the literature.
Wissenschaftliche Forschungsanwendungen
Dimebolin has been extensively studied for its potential therapeutic properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Several studies have suggested that Dimebolin may have neuroprotective effects, possibly through its ability to modulate calcium homeostasis and reduce oxidative stress.
Eigenschaften
IUPAC Name |
3-N-(2,4-dimethoxyphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-19(2)17(22)20-9-5-6-12(11-20)16(21)18-14-8-7-13(23-3)10-15(14)24-4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFRVRYRHBYIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-iodo-3-(4-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327705.png)

![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)


![3-methyl-1-(1-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)butan-1-one](/img/structure/B5327735.png)
![6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327739.png)
![2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5327740.png)
![3-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5327742.png)
![3-allyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327751.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)

![3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327772.png)
![(1-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5327787.png)